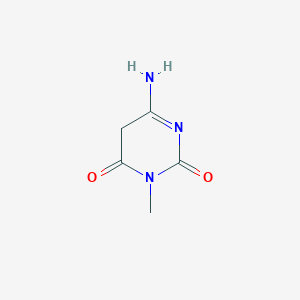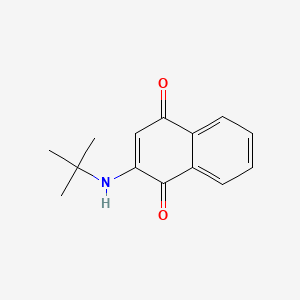
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities and applications. This compound is characterized by the presence of a tert-butylamino group at the 2-position of the naphthoquinone structure, which significantly influences its chemical and biological properties .
Méthodes De Préparation
The synthesis of 1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- typically involves the reaction of 1,4-naphthoquinone with tert-butylamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The tert-butylamino group can participate in substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes and pigments due to its ability to form stable complexes with metals
Mécanisme D'action
The mechanism of action of 1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- involves its ability to generate reactive oxygen species (ROS) and interact with cellular targets. The compound can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress in cells. This oxidative stress can result in cell death, making the compound effective against cancer cells and microorganisms. Additionally, it can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- can be compared with other naphthoquinone derivatives such as:
Lawsone: Known for its use in henna and its antimicrobial properties.
Juglone: Found in walnut trees and exhibits herbicidal and antimicrobial activities.
Menadione: A synthetic derivative used as a vitamin K precursor. The uniqueness of 1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
23434-49-3 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
2-(tert-butylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)15-11-8-12(16)9-6-4-5-7-10(9)13(11)17/h4-8,15H,1-3H3 |
Clé InChI |
UHMMBLVNMHQUSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=CC(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


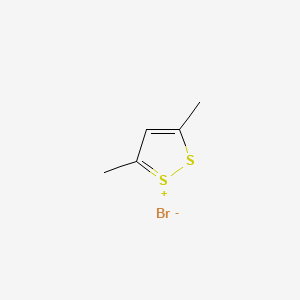
![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)
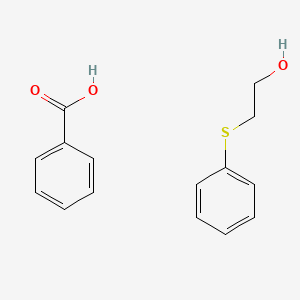
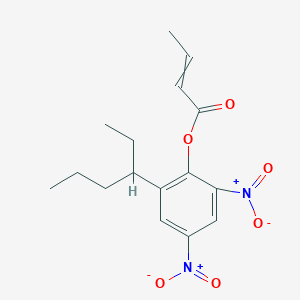
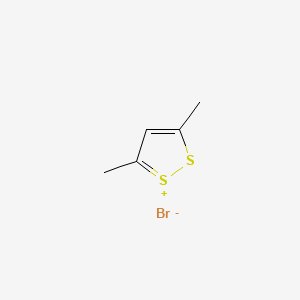
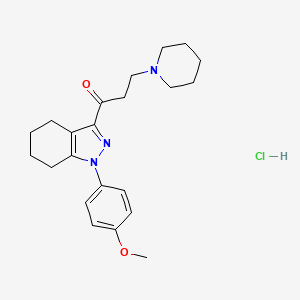
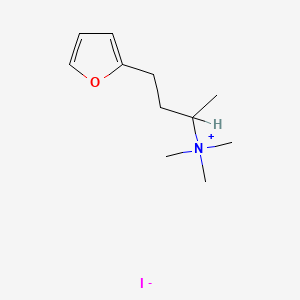

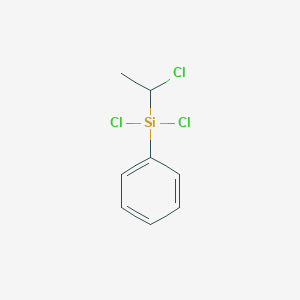
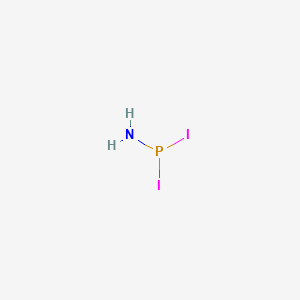
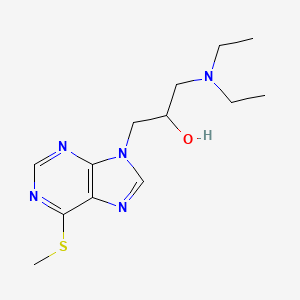
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
